molecular formula C30H28O7 B1213993 Benastatin A CAS No. 138968-85-1

Benastatin A

Cat. No. B1213993
M. Wt: 500.5 g/mol
InChI Key: LKGKHTANQJZVPR-UHFFFAOYSA-N
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Description

Benastatin A is a compound isolated from Streptomyces spp. It has attracted significant attention in scientific research due to its ability to inhibit glutathione-S-transferases and induce apoptosis, playing a crucial role in the study of anticancer agents. The biosynthesis of Benastatin A involves a complex pathway with a type II polyketide synthase and a key component known as ketoacyl synthase (KAS) III, essential for selecting the rare hexanoate polyketide synthase (PKS) starter unit (Xu, Metsä‐Ketelä, & Hertweck, 2009).

Synthesis Analysis

Benastatin A's synthesis involves the incorporation of multiple acetate units in a "head-to-tail" fashion typical of polyketide biosynthesis, with the biosynthetic gene locus encoding its production being successfully cloned, sequenced, and expressed heterologously. This has allowed for the creation of novel benastatin derivatives through genetic engineering, showcasing the compound's synthetic versatility and potential for producing new anticancer agents (Aoyama et al., 1992).

Molecular Structure Analysis

The molecular structure of Benastatin A has been elucidated through extensive studies, including X-ray crystallography and NMR studies. It is characterized by a complex aromatic polyketide structure with multiple hydroxyl groups, contributing to its biological activity. Benastatin A and its close relative, Benastatin B, have been isolated and identified as yellow powders with molecular formulae C30H28O7 and C30H30O7, respectively, underscoring the structural complexity and diversity within the benastatin family (Aoyama et al., 1992).

Chemical Reactions and Properties

Benastatin A's chemical reactivity, particularly its interaction with glutathione S-transferase, underscores its potential as a therapeutic agent. The compound's biosynthetic pathway further highlights its ability to undergo various chemical reactions, leading to the formation of diverse benastatin derivatives with varying biological activities. The elucidation of this pathway and the manipulation of the benastatin biosynthetic genes have been instrumental in exploring the compound's chemical properties and potential therapeutic applications (Xu, Schenk, & Hertweck, 2007).

Physical Properties Analysis

Benastatins A and B's physico-chemical properties have been extensively studied, with both compounds being purified through chromatography and solvent extraction methods. These studies have provided critical insights into their stability, solubility, and overall physical characteristics, which are essential for their application in biological studies and potential therapeutic use (Aoyagi et al., 1992).

Chemical Properties Analysis

The chemical properties of Benastatin A, particularly its interaction with and inhibition of glutathione S-transferase, play a crucial role in its antitumor activity. The detailed understanding of its biosynthetic pathway has allowed for the exploration and modification of these properties, leading to the synthesis of novel derivatives with potentially enhanced biological activities. This versatility highlights the compound's significance in the development of new anticancer therapies (Xu, Metsä‐Ketelä, & Hertweck, 2009).

Scientific Research Applications

Biosynthesis and Engineering of Benastatin Derivatives

Benastatins, aromatic polyketides from Streptomyces spp., are known for inhibiting glutathione-S-transferases and inducing apoptosis. The biosynthesis of benastatins involves a type II polyketide synthase, and a key component in this process is a ketoacyl synthase (KAS) III component (BenQ). BenQ is critical for providing and selecting the rare hexanoate PKS starter unit. Research has shown that mutation in the active site of BenQ leads to the formation of novel benastatin derivatives with antiproliferative activities. These findings are significant for engineering benastatin biosynthesis. However, attempts to alter the substrate specificity of BenQ have been challenging, indicating the complexity of the benastatin biosynthetic pathway (Xu, Metsä‐Ketelä, & Hertweck, 2009).

Benastatin A and Apoptosis in Cancer Cells

Benastatin A has been studied for its effects on inducing apoptosis and cell cycle arrest in cancer cells. Specifically, it has been reported to inhibit mammalian glutathione transferases (GSTs), a characteristic shared with other GST inhibitors like ethacrynic acid. In mouse colon 26 adenocarcinoma cells, benastatin A was observed to dose-dependently decrease viable cells, leading to DNA fragmentation indicative of apoptosis. Furthermore, benastatin A was found to block the cell cycle at the G1/G0 phase in these cells, highlighting its potential as a therapeutic agent in cancer treatment (Kakizaki et al., 2000).

Molecular Analysis and Genetic Engineering for Altered Benastatin Derivatives

The molecular analysis of the benastatin biosynthetic pathway has led to the identification of methods to generate altered fatty acid-polyketide hybrids. The cloning and sequencing of the entire gene locus responsible for benastatin A and B biosynthesis have been achieved. This research has also shown that the benastatin PKS can utilize typical straight and branched fatty acid synthase primers. The generation of novel compounds through this pathway supports the hypothesis that the number of chain elongations in the polyketide backbone is dependent on the size of the polyketide chain accommodated in the PKS enzyme cavity. These insights offer significant potential for metabolic engineering toward polyphenols with varied substituents and ring systems (Xu, Schenk, & Hertweck, 2007).

Safety And Hazards

The safety data sheet for Benastatin A can be found at the provided link .

Future Directions

The potential of metabolic engineering toward polyphenols with altered substituents and ring systems has been substantiated . This could lead to the development of novel penta- and hexacyclic benastatin derivatives with antiproliferative activities .

properties

IUPAC Name

1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h8-13,31-34H,4-7H2,1-3H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGKHTANQJZVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160848
Record name Benastatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benastatin A

CAS RN

138968-85-1
Record name Benastatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benastatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
T Aoyama, H Naganawa, Y Muraoka… - The Journal of …, 1992 - jstage.jst.go.jp
… Ayellowish zone containing radioactive benastatin A(Rf value: 0.46) was collected and suspended in the scintillation cocktail. Theradioactivity of 14C-labeled benastatin Awas …
Number of citations: 10 www.jstage.jst.go.jp
I Kakizaki, K Ookawa, T Ishikawa… - Japanese journal of …, 2000 - Wiley Online Library
… Furthermore, flow cytometric analysis of colon 26 cells revealed that benastatin A blocked the cell cycle at the G1/G0 phase. Thus, benastatin A also induces apoptosis of colon 26 cells, …
Number of citations: 14 onlinelibrary.wiley.com
Z Xu, A Schenk, C Hertweck - Journal of the American Chemical …, 2007 - ACS Publications
… The entire gene locus encoding the biosynthesis of the potent glutathione-S-transferase inhibitors and apoptosis inducers benastatin A and B has been cloned and sequenced. The …
Number of citations: 81 pubs.acs.org
T Aoyagi, T Aoyama, F Kojima, N Matsuda… - The Journal of …, 1992 - jstage.jst.go.jp
… Theactive fractions to appear first are composedofbenastatin B, and the active fractions coming next comprise benastatin A. Each eluate was evaporated to dryness to obtain a yellow …
Number of citations: 45 www.jstage.jst.go.jp
G Lackner, A Schenk, Z Xu, K Reinhardt… - Journal of the …, 2007 - ACS Publications
… Indeed, in comparison to benastatin A, signals for the … While this carbon resonates at 123.5 ppm in benastatin A, it is … does not form a doublet as in benastatin A, but appears as a singlet …
Number of citations: 69 pubs.acs.org
HY Cho, KH Kong - Pesticide biochemistry and physiology, 2005 - Elsevier
… The OsGSTF3-3 was highly sensitive to inhibition by benastatin A and S-hexyl-GSH. From these results, the expressed OsGSTF3-3 is a phi class GST and seems to play an important …
Number of citations: 44 www.sciencedirect.com
T AOYAMA, H NAGANAWA, Y MURAOKA… - The Journal of …, 1992 - jstage.jst.go.jp
… Spectroscopic Studies of Benastatin A Calcium Salt (1) The molecular weight and formula of benastatin A were elucidated as C3oH2807 (MW500) from the FAB-MS(negative) peak at m/…
Number of citations: 22 www.jstage.jst.go.jp
A TAKAYUKI, M YASUHIKO, A TAKAAKI - The Japanese Journal of …, 1992 - cir.nii.ac.jp
The biosynthesis of benastatin A, produced by Streptomyces sp. MI384-DF12, has been studied by feeding experiments with 14 C-and 13 C-labeled compounds followed by …
Number of citations: 0 cir.nii.ac.jp
HY Cho, HJ Lee, KH Kong - BMB Reports, 2007 - scholar.archive.org
… The OsGSTF5 was highly sensitive to inhibition by ShexylGSH, benastatin A and hematin. We propose from these results that the expressed OsGSTF5 is a phi class GST and appears to …
Number of citations: 27 scholar.archive.org
T AOYAMA, F KOJIMA, T YAMAZAK, T TATEE… - The Journal of …, 1993 - jstage.jst.go.jp
… a newanalogue in the culture broth of the benastatin producing strain by using a HPLCsystem equipped with the photodiode array detector, benastatin C(3), 2-decarboxybenastatin A, …
Number of citations: 16 www.jstage.jst.go.jp

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